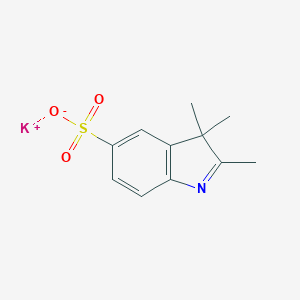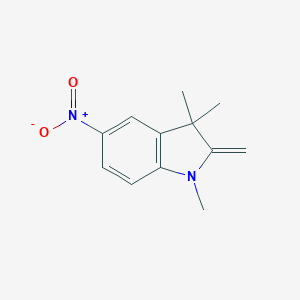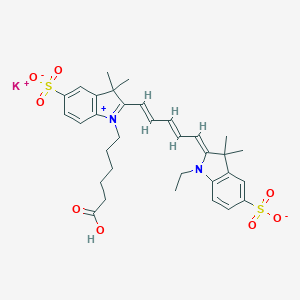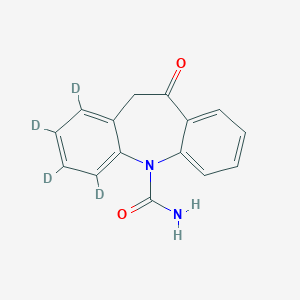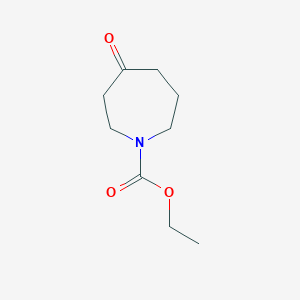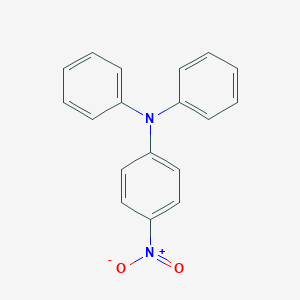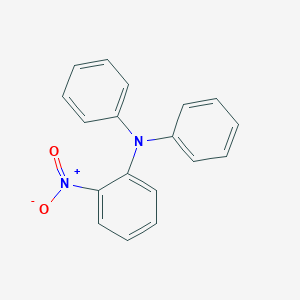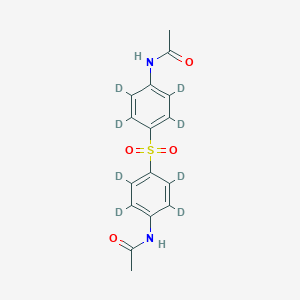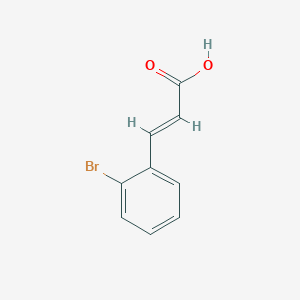
2-Bromocinnamic acid
Overview
Description
N-Acetyl-Asp-Glu-Val-Asp-7-amido-4-methylcoumarin is a fluorogenic substrate for caspase-3 and caspase-7. It is widely used in biochemical assays to measure the activity of these enzymes, which play crucial roles in the process of apoptosis (programmed cell death). When cleaved by caspase-3 or caspase-7, N-Acetyl-Asp-Glu-Val-Asp-7-amido-4-methylcoumarin releases a fluorescent molecule, 7-amino-4-methylcoumarin, which can be detected using a fluorometer .
Mechanism of Action
Target of Action
2-Bromocinnamic acid is a synthetic compound with a molecular formula of C9H7BrO2 The primary targets of this compound are not explicitly mentioned in the available literature
Biochemical Pathways
Cinnamic acid derivatives are known to interact with multiple biochemical pathways due to their structural versatility
Pharmacokinetics
These properties are crucial for understanding the bioavailability of the compound .
Result of Action
It’s known that cinnamic acid derivatives can have various biological effects, including cytotoxic activity .
Action Environment
Factors such as pH, temperature, and presence of other compounds can potentially affect the action of this compound .
Biochemical Analysis
Biochemical Properties
It is known that cinnamic acid derivatives can interact with various enzymes and proteins
Cellular Effects
It is known that cinnamic acid derivatives can influence cell function They may impact cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of varying dosages of 2-Bromocinnamic acid in animal models have not been extensively studied. Therefore, information on threshold effects, as well as any toxic or adverse effects at high doses, is currently unavailable .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Acetyl-Asp-Glu-Val-Asp-7-amido-4-methylcoumarin involves the coupling of the peptide sequence N-Acetyl-Asp-Glu-Val-Asp with 7-amino-4-methylcoumarin. This process typically requires the use of peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in an organic solvent like dimethylformamide (DMF). The reaction is carried out under mild conditions to prevent the degradation of the peptide .
Industrial Production Methods: In an industrial setting, the production of N-Acetyl-Asp-Glu-Val-Asp-7-amido-4-methylcoumarin follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers to ensure high yield and purity. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to achieve the desired level of purity .
Chemical Reactions Analysis
Types of Reactions: N-Acetyl-Asp-Glu-Val-Asp-7-amido-4-methylcoumarin primarily undergoes hydrolysis when exposed to caspase-3 or caspase-7. This hydrolysis reaction results in the cleavage of the peptide bond between the aspartic acid residue and the 7-amino-4-methylcoumarin moiety .
Common Reagents and Conditions: The hydrolysis reaction is typically carried out in a buffer solution at physiological pH (around 7.4). Common reagents used in these reactions include caspase-3 or caspase-7 enzymes, dithiothreitol (DTT) to maintain the reducing environment, and a suitable buffer such as HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) .
Major Products: The major product formed from the hydrolysis of N-Acetyl-Asp-Glu-Val-Asp-7-amido-4-methylcoumarin is 7-amino-4-methylcoumarin, which exhibits strong fluorescence and can be easily detected using a fluorometer .
Scientific Research Applications
N-Acetyl-Asp-Glu-Val-Asp-7-amido-4-methylcoumarin is extensively used in scientific research, particularly in the fields of biochemistry, cell biology, and medicine. Its primary application is in the detection and quantification of caspase-3 and caspase-7 activity, which are key indicators of apoptosis. This compound is used in various assays to study the mechanisms of cell death, screen for potential therapeutic agents, and investigate the effects of different treatments on cell viability .
In addition to its use in apoptosis research, N-Acetyl-Asp-Glu-Val-Asp-7-amido-4-methylcoumarin is also employed in drug discovery and development. It serves as a valuable tool for identifying compounds that can modulate caspase activity, which has implications for the treatment of diseases such as cancer, neurodegenerative disorders, and inflammatory conditions .
Comparison with Similar Compounds
N-Acetyl-Asp-Glu-Val-Asp-7-amido-4-methylcoumarin is one of several fluorogenic substrates used to measure caspase activity. Similar compounds include:
- N-Acetyl-Asp-Glu-Val-Asp-p-nitroanilide: This substrate releases p-nitroaniline upon cleavage by caspase-3, which can be detected using a spectrophotometer .
- N-Acetyl-Asp-Glu-Val-Asp-7-amido-4-trifluoromethylcoumarin: This substrate releases a trifluoromethylated coumarin derivative upon cleavage, which has different fluorescence properties compared to 7-amino-4-methylcoumarin .
The uniqueness of N-Acetyl-Asp-Glu-Val-Asp-7-amido-4-methylcoumarin lies in its high sensitivity and specificity for caspase-3 and caspase-7, as well as its strong fluorescence signal, which makes it a preferred choice for many researchers .
Properties
IUPAC Name |
(E)-3-(2-bromophenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO2/c10-8-4-2-1-3-7(8)5-6-9(11)12/h1-6H,(H,11,12)/b6-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMHDOOAFLCMRFX-AATRIKPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801035323 | |
| Record name | 2-Bromo-trans-cinnamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801035323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7499-56-1, 20595-39-5, 7345-79-1 | |
| Record name | o-Bromocinnamic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007499561 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7499-56-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407679 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Bromo-trans-cinnamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801035323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | o-bromocinnamic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.503 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Bromocinnamic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



